2,5-Dichloro-3,6-diphenylpyrazine
Description
Significance of Pyrazine (B50134) Heterocycles in Organic Synthesis
Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in organic chemistry. tandfonline.comresearchgate.netresearchgate.net These six-membered aromatic rings, containing two nitrogen atoms in a 1,4-orientation, serve as crucial frameworks in the synthesis of a wide array of organic molecules. mdpi.com Their unique electronic properties and reactivity make them valuable building blocks and intermediates in the development of new materials and bioactive compounds. tandfonline.comresearchgate.net Pyrazine moieties are found in numerous natural products and have been incorporated into various synthetic molecules with diverse applications. tandfonline.comnih.gov The versatility of the pyrazine ring allows for a range of chemical modifications, making it a valuable scaffold for creating complex molecular architectures.
The significance of pyrazine heterocycles extends to their use as platforms for total synthesis and drug discovery. mdpi.com Many biologically active compounds contain a pyrazine core, highlighting the importance of this heterocycle in medicinal chemistry. nih.gov Furthermore, pyrazines are utilized in the development of functional materials, such as those used in organic light-emitting diodes and for fast-charging batteries. researchgate.netresearchgate.net
Overview of Aryl-Substituted Pyrazines in Chemical Research
Aryl-substituted pyrazines represent an important subclass of pyrazine derivatives that are extensively studied in chemical research. The introduction of aryl groups onto the pyrazine ring can significantly influence the molecule's electronic and photophysical properties. For instance, aryl-substituted fluorescent pyrazines have been developed for applications such as iron sensing. acs.org The synthesis of these compounds is often achieved through cross-coupling reactions, which allow for the regiocontrolled introduction of a variety of aryl substituents. clockss.org
Research has demonstrated that aryl-substituted pyrazines have potential applications in medicinal chemistry. google.com For example, certain aryl-substituted pyrazines have been investigated for their anticonvulsant properties and as sodium channel blockers. google.com The "V-shaped" 2,6-diarylpyrazines, in particular, have been identified as strong DNA binding compounds with potential antiprotozoal activity. researchgate.net The biological activity and potential therapeutic value of these compounds underscore the continued interest in their synthesis and evaluation. mdpi.comnih.gov
Contextualization of Halogenated Pyrazines: Synthetic Utility and Reactivity Modalities
Halogenated pyrazines are pyrazine rings that contain one or more halogen atoms. cymitquimica.com The presence of halogens, which are electron-withdrawing groups, significantly modifies the reactivity of the pyrazine ring. ontosight.ainih.gov This altered reactivity makes halogenated pyrazines highly useful synthetic intermediates. The chlorine atoms, for instance, can serve as leaving groups in various nucleophilic substitution reactions or as reactive sites for cross-coupling reactions. ontosight.ai
The synthetic utility of halogenated pyrazines is prominently demonstrated in their use as precursors for the synthesis of more complex substituted pyrazines. cymitquimica.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, and halogenated pyrazines are excellent substrates for these transformations. tandfonline.comresearchgate.netclockss.org For example, dichloropyrazines can be coupled with aryl boronic acids in a Suzuki reaction to yield diarylpyrazines. clockss.org This reactivity allows for the construction of a diverse library of pyrazine derivatives with tailored properties for various applications in fields like pharmaceuticals and materials science. ontosight.ainih.gov
Chemical Profile: 2,5-Dichloro-3,6-diphenylpyrazine
The compound this compound is a halogenated aryl-substituted pyrazine. Its structure and properties are a direct consequence of the interplay between the pyrazine core, the phenyl substituents, and the chloro groups.
| Property | Value |
| Molecular Formula | C₁₆H₁₀Cl₂N₂ |
| Molecular Weight | 301.17 g/mol |
| Synonyms | Pyrazine, 2,5-dichloro-3,6-diphenyl- |
| CAS Number | 74134-61-5 |
Synthesis and Reactivity of this compound
The synthesis of this compound can be conceptualized through established methods for pyrazine ring formation and subsequent functionalization. A common route to the pyrazine core involves the self-condensation of α-amino ketones. mdpi.com The α-amino ketones themselves can be generated from the reduction of α-azido ketones. mdpi.com For the synthesis of a diphenyl-substituted pyrazine, a precursor like α-amino-α-phenylacetophenone could be envisioned.
The chlorination of the pyrazine ring is a key step. The synthesis of the related 2,3-dichloro-5,6-diphenylpyrazine (B1583236) has been reported via the treatment of the corresponding dihydroxypyrazine with a chlorinating agent like phosphorus oxychloride. chemicalbook.comdoi.org A similar strategy could be applicable for the 2,5-dichloro isomer.
The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to displacement in palladium-catalyzed cross-coupling reactions. This makes the compound a valuable building block for creating more complex, tetra-substituted pyrazine derivatives.
Suzuki Coupling: The chlorine atoms can be readily substituted by aryl or vinyl groups using arylboronic acids in the presence of a palladium catalyst. clockss.orgnih.gov This reaction is a powerful tool for creating new C-C bonds.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the dichloropyrazine with various primary or secondary amines, catalyzed by a palladium complex. wikipedia.orgsnnu.edu.cnrug.nl
Sonogashira Coupling: Terminal alkynes can be coupled to the pyrazine ring at the chlorinated positions using a palladium-copper co-catalyst system, leading to the formation of C-C triple bonds. nih.govmdpi.comrsc.org
These reactions highlight the synthetic potential of this compound as a scaffold for generating a wide range of novel compounds with potentially interesting electronic, photophysical, and biological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H10Cl2N2 |
|---|---|
Molecular Weight |
301.2g/mol |
IUPAC Name |
2,5-dichloro-3,6-diphenylpyrazine |
InChI |
InChI=1S/C16H10Cl2N2/c17-15-13(11-7-3-1-4-8-11)19-16(18)14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
VMJCCCSPIFUDOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)Cl)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 3,6 Diphenylpyrazine
Nucleophilic Aromatic Substitution on Halogenated Pyrazines
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated pyrazines. This pathway involves the attack of a nucleophile on the electron-deficient pyrazine (B50134) ring, leading to the displacement of a halide ion.
The chlorine atoms in 2,5-dichloro-3,6-diphenylpyrazine are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring's nitrogen atoms. This activation facilitates their substitution by various nucleophiles. The reactivity of halogenated pyrazines in SNAr reactions is a well-established principle in heterocyclic chemistry. The presence of electron-withdrawing groups, such as the phenyl substituents, can further influence the reactivity of the chlorine atoms.
In the broader context of dihalopyrazines, the position of the halogens and other substituents on the ring significantly impacts reactivity. For instance, in unsymmetrical 3,5-dichloropyrazines, the presence of an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group at the same position directs it to the 5-position. nih.gov
The primary mechanism for the substitution of chlorine on the pyrazine ring is the SNAr mechanism. pressbooks.pub This two-step process involves the initial addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub
Another potential, though less common, mechanism is cine-substitution, which proceeds through a benzyne-like intermediate. However, this is more prevalent under harsh conditions with strong bases and is less likely for activated substrates like this compound under typical SNAr conditions. pressbooks.pub Studies on other halogenated azaaromatics have shown that mechanisms like the SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) can also occur, particularly with strong nucleophiles like potassium amide in liquid ammonia. wur.nl
In symmetrically substituted molecules like this compound, the two chlorine atoms are chemically equivalent, so monosubstitution can occur at either the 2- or 5-position without regioselective preference. However, once the first substitution has occurred, the electronic nature of the newly introduced group will influence the position of the second substitution.
For unsymmetrical dichloropyrimidines, regioselectivity is highly sensitive to substituents on the ring. wuxiapptec.com For example, an electron-donating group at the C-6 position of 2,4-dichloropyrimidine (B19661) directs SNAr reactions to the C-2 position. wuxiapptec.com Computational studies, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution, can help predict the site of nucleophilic attack. wuxiapptec.commdpi.com In 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position, which has a higher LUMO coefficient. mdpi.com These principles can be extended to understand the reactivity of substituted dichlorodiphenylpyrazines.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the further functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are highly effective for the derivatization of aryl chlorides, although they are generally less reactive than the corresponding bromides and iodides. researchgate.net The development of catalysts with bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes has significantly improved the efficiency of these reactions for aryl chlorides. researchgate.net
Suzuki-Miyaura Coupling: This reaction couples the dichlorodiphenylpyrazine with an organoboron reagent. It has been successfully used to synthesize 2,6-diphenylpyrazine (B1267240) derivatives by coupling 2,6-dichloropyrazine (B21018) with 4-cyanophenylboronic acid. nih.gov Similar reactivity can be expected for the 2,5-dichloro isomer. Ligand-free Suzuki reactions in aqueous media have also been developed for the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine, demonstrating the feasibility of such transformations on chloro-substituted N-heterocycles. nih.gov
Negishi Coupling: This involves the reaction with an organozinc reagent. It is a highly chemoselective method for C(sp²)-C(sp³) bond formation. nih.gov
Stille Coupling: This reaction utilizes an organotin reagent.
These coupling reactions generally proceed via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dichloro-N-heterocycles
| Heterocycle | Coupling Partner | Catalyst System | Product | Reference |
| 2,6-Dichloropyrazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | 2,6-Bis(4-cyanophenyl)pyrazine | nih.gov |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-phenylpyridine | nih.gov |
| 2,4-Dichloropyridines | Arylboronic acids | Pd/IPr | C4-coupled products | nih.gov |
The phenyl groups of diphenylpyrazines can undergo directed ortho-metalation, where a metal, often coordinated to the pyrazine nitrogen, facilitates the deprotonation of the ortho-position of the phenyl ring. baranlab.org This creates a new site for functionalization.
The reaction of 2,5-diphenylpyrazine (B189496) with lithium tetrachloropalladate(II) results in an intramolecular ortho-palladated complex. core.ac.uk This complex has a carbon-to-palladium σ-bond. core.ac.uk Subsequent carbonylation of this palladated intermediate can introduce carbonyl groups. For example, the carbonylation of the triphenylphosphine (B44618) derivative of the ortho-palladated 2,5-diphenylpyrazine complex in ethanol (B145695) yields a non-cyclized ester. core.ac.uk In another instance, the reaction of the dipalladated product of 2,5-diphenylpyrazine with carbon monoxide in ethanol led to the formation of 2,5-di(ethoxycarbonyl)pyrazine. core.ac.uk
Ruthenium-catalyzed multiple ortho-C-H bond arylations of 2,3-diphenylpyrazine (B73985) derivatives have also been demonstrated in water, leading to highly conjugated pyrazine systems. mdpi.com
Reductive Transformations of Halogenated Pyrazines
The chlorine atoms of this compound are susceptible to removal through reductive processes, a common feature of halopyrazines. Catalytic hydrogenation is a principal method for the dehalogenation of such compounds. thieme-connect.deelsevier.comdoi.org This process typically involves the use of a metal catalyst, such as palladium on charcoal, and a hydrogen source to replace the halogen atoms with hydrogen. thieme-connect.dedoi.org The efficiency of this reaction can be influenced by the catalyst, solvent, and reaction conditions. iitm.ac.in For instance, the reduction of halogenated pyrazines can lead to the corresponding dehalogenated pyrazine derivatives. thieme-connect.degoogle.com
Another approach to reductive dehalogenation involves the use of sodium formate (B1220265) in the presence of a palladium catalyst, which can be effectively carried out under microwave irradiation. thieme-connect.de This method provides a rapid and efficient means of removing halogen substituents from the pyrazine ring. Additionally, some reductive dehalogenation reactions have been observed as side reactions in other transformations. For example, in nucleophilic substitution reactions on iodo-triazolopyrazine cores, the formation of dehalogenated byproducts has been reported. acs.org
Table 1: Examples of Reductive Dehalogenation Methods for Halopyrazines
| Method | Reagents and Conditions | Comments |
| Catalytic Hydrogenation | H₂, Pd/C | A common and effective method for dehalogenation. thieme-connect.deelsevier.comdoi.org |
| Formate Reduction | Sodium formate, Pd catalyst, microwave | A rapid and efficient alternative to catalytic hydrogenation. thieme-connect.de |
| Incidental Reduction | Occurs as a side reaction in some nucleophilic substitutions. | Observed with iodo-substituted precursors. acs.org |
Oxidation Reactions of Pyrazine Derivatives
The pyrazine ring, particularly the nitrogen atoms, can undergo oxidation to form N-oxides. researchgate.netrsc.org The oxidation of pyrazine derivatives can be achieved using various oxidizing agents, such as hydrogen peroxide or peracids like trifluoroperacetic acid. rsc.orgpsu.edu The reaction can lead to the formation of mono-N-oxides or di-N-oxides, depending on the reaction conditions and the stoichiometry of the oxidizing agent. psu.edu
Kinetic studies on the oxidation of substituted pyrazines have shown that the rate of reaction is influenced by the nature of the substituents on the pyrazine ring. researchgate.net Electron-donating groups tend to enhance the rate of N-oxidation. researchgate.net The oxidation products, pyrazine-N-oxides, are often stable compounds that can be isolated and characterized. researchgate.netnih.gov It is worth noting that while the pyrazine ring itself is generally resistant to electrophilic attack due to the deactivating effect of the nitrogen atoms, the formation of N-oxides can activate the ring for subsequent reactions. thieme-connect.de
Table 2: Oxidation of Pyrazine Derivatives
| Substrate | Oxidizing Agent | Product(s) | Reference(s) |
| 2-Ethoxy- and 2-chloro-pyrazine derivatives | Hydrogen peroxide | Corresponding N-oxides | rsc.org |
| Dichloropyrazine derivative | Trifluoroperacetic acid | Mono- and Di-N-oxides | psu.edu |
| Pyrazine and 2-substituted pyrazines | Bromamine-B | Respective N-oxides | researchgate.netkoreascience.kr |
Ring-Opening and Rearrangement Reactions
Under certain conditions, the pyrazine ring can undergo ring-opening or rearrangement reactions. These transformations are less common than substitutions but can lead to the formation of different heterocyclic systems or acyclic compounds. For instance, nucleophilic attack on the pyrazine ring can, in some cases, initiate a ring-opening-ring-closure (ANRORC) mechanism, leading to the formation of imidazoles or other rearranged products instead of simple substitution. thieme-connect.de
An example of a rearrangement has been observed in the reaction of an iodo-triazolopyrazine with an amine nucleophile, which, in addition to the expected substitution and dehalogenation products, yielded a minor byproduct with a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. acs.org This suggests a complex reaction pathway involving initial nucleophilic attack followed by pyrazine ring opening and subsequent rearrangement. acs.org Such rearrangements are often driven by the formation of a more stable carbocation or intermediate species. mvpsvktcollege.ac.inallen.inmasterorganicchemistry.com
Derivatization through Functional Group Interconversion
The chlorine atoms in this compound serve as excellent leaving groups, facilitating a wide array of functional group interconversions through nucleophilic substitution reactions. ub.eduvanderbilt.edu This allows for the introduction of various functionalities onto the pyrazine core, significantly expanding its chemical diversity.
Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For example, the reaction of dichloropyrazines with sodium azide (B81097) in DMF can yield diazidopyrazines, which may exist in equilibrium with a fused tetrazole form. colab.ws Similarly, reactions with metallated dithianes have been shown to introduce formyl groups after deprotection, although this can sometimes proceed through a tele-substitution mechanism, leading to isomeric products. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed to introduce aryl and other carbon-based substituents. researchgate.net This methodology has been used to synthesize a series of 2,6-diphenylpyrazine derivatives from 2,6-dichloropyrazine. researchgate.net These derivatization strategies are crucial for modifying the properties of the parent compound and for the synthesis of new materials and biologically active molecules. mdpi.commdpi.com
Derivatization and Functionalization Strategies
Introduction of Aromatic and Heteroaromatic Substituents
The carbon-chlorine bonds on the pyrazine (B50134) ring are susceptible to palladium-catalyzed cross-coupling reactions, which are a powerful tool for forming new carbon-carbon bonds and introducing complex aromatic systems.
The Suzuki cross-coupling reaction is a highly effective method for replacing the chlorine atoms of 2,5-dichloro-3,6-diphenylpyrazine with various aryl groups. This reaction typically involves a palladium catalyst, a base, and an arylboronic acid or its ester equivalent. The reaction proceeds smoothly under anaerobic conditions to produce diarylpyrazines in moderate to good yields. clockss.org The choice of palladium catalyst and reaction conditions can be sensitive, with catalysts like bis(triphenylphosphine)palladium(II) dichloride being effective. clockss.org
A recent example highlights the synthesis of a complex polyarylpyrazine derivative where this compound is reacted with 4,6-diphenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine using a tetrakis(triphenylphosphine)palladium(0) catalyst. epo.org This demonstrates the feasibility of introducing large, sterically demanding aromatic substituents onto the pyrazine core.
Table 1: Suzuki Coupling for Synthesis of Diarylpyrazine Analogues
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2,6-Dichloropyrazine (B21018) | Arylboronic Acids | Pd(PPh3)2Cl2 | Acetonitrile/aqueous Na2CO3, heat, argon atmosphere | 2,6-Diarylpyrazines | clockss.org |
| This compound | 4,6-diphenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine | Pd(PPh3)4 | Not specified | 2,5-Bis(3-(4,6-diphenylpyrimidin-2-yl)phenyl)-3,6-diphenylpyrazine | epo.org |
The introduction of nitrogen-containing heterocycles, such as pyridyl groups, onto the pyrazine scaffold is a key strategy for modifying the electronic properties and coordination capabilities of the molecule. These aza-analogues are synthesized using similar cross-coupling methodologies. nih.gov
Stille and Suzuki coupling reactions are particularly useful for this purpose. For instance, in a strategy adaptable to the target compound, 2-chloro-6-(tri-n-butylstannyl)pyrazine can undergo a Stille coupling with bromocyanopyridines to introduce the first pyridyl ring. nih.gov A subsequent Suzuki reaction with a suitable boronic acid can then be used to add a second aryl or heteroaryl group. nih.gov This sequential approach allows for the synthesis of dissymmetric products. The synthesis of 2,3-di-2-pyridyl-5,6-diphenylpyrazine has also been reported, further illustrating the successful incorporation of pyridyl moieties onto a diphenylpyrazine core. researchgate.net These V-shaped 2,6-diarylpyrazines decorated with basic moieties have been investigated as strong DNA binding compounds. researchgate.net
Halogen Exchange Reactions for Tuned Reactivity
Modifying the halogen substituents on the pyrazine ring can tune the reactivity of the substrate for subsequent reactions. The Finkelstein reaction, a classic SN2 type reaction, allows for the exchange of one halogen for another. wikipedia.org While typically used for alkyl halides, a version for aromatic systems exists. wikipedia.orgonlineorganicchemistrytutor.com
The Aromatic Finkelstein reaction can be used to convert aryl chlorides and bromides to the corresponding iodides or fluorides, although these transformations are often more challenging than their alkyl counterparts. wikipedia.org These reactions are typically catalyzed by transition metals like copper(I) iodide, often in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine. wikipedia.orgonlineorganicchemistrytutor.com The reaction is an equilibrium process that can be driven to completion by using a large excess of the halide salt or by exploiting the differential solubility of the resulting metal halide salts in solvents like acetone. wikipedia.orgyoutube.com While no specific examples of halogen exchange on this compound are documented in the surveyed literature, this strategy remains a viable, albeit theoretical, approach to alter its reactivity, for example, by converting the chloro derivatives into more reactive iodo derivatives for subsequent cross-coupling reactions.
Side-Chain Functionalization and Modification
Functionalization can also be achieved by attaching new side-chains to the pyrazine core or by modifying the existing phenyl substituents.
Introducing hydrophilic chains is a common strategy to improve the solubility or modify the biological activity of aromatic compounds. One effective method involves a multi-step synthesis starting with a Suzuki coupling. For example, a dichloropyrazine can be coupled with a methoxy-substituted phenylboronic acid. researchgate.net The methoxy (B1213986) group serves as a handle that can be deprotected to a hydroxyl group, which is then alkylated with various halides to attach hydrophilic side chains. researchgate.net
Direct nucleophilic substitution is another route for side-chain attachment. The chlorine atoms on the pyrazine ring are activated towards nucleophilic attack. For instance, 2-chloro-5,6-diphenylpyrazine has been shown to react with ethylamine (B1201723) in a sealed tube at elevated temperatures to yield 5,6-diphenyl-2-(ethylamino)pyrazine, demonstrating the direct attachment of an alkylamino side-chain. google.com
The conversion of the chloro groups to cyano groups is a significant functionalization pathway, yielding dicyanopyrazine derivatives that are important precursors for more complex macrocyclic structures like porphyrazines and phthalocyanine (B1677752) analogues. primescholars.comias.ac.inresearchgate.netresearchgate.net The resulting 2,3-dicyano-5,6-diphenylpyrazine (B14974) is a key building block in the statistical condensation reactions used to form these larger systems. primescholars.comresearchgate.net
The cyanation of aryl halides can be achieved using various cyanide sources. While traditional methods might use toxic reagents like sodium or potassium cyanide, modern approaches often employ safer alternatives. A notable green chemistry approach is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, which, when used with a palladium catalyst, provides an effective and less hazardous method for converting aryl halides to aryl nitriles. researchgate.net The synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile has been well-documented, confirming this transformation is a cornerstone in the chemistry of halogenated diphenylpyrazines. sarthi-maharashtragov.in
Synthesis of Pyrazine-Fused Ring Systems
The derivatization of the this compound core into more complex, fused heterocyclic systems represents a key strategy for developing advanced materials and compounds with novel properties. The two chlorine atoms on the pyrazine ring are reactive sites, susceptible to nucleophilic substitution, which provides a direct pathway for the annulation of additional rings. This section explores the synthetic strategies for constructing pyrazine-fused ring systems from this versatile precursor.
A primary and effective method for forging new heterocyclic rings onto the this compound scaffold is through condensation reactions with binucleophilic reagents. In this approach, a single reagent molecule bearing two nucleophilic centers, such as a diamine, diol, or dithiol, reacts with both chlorinated positions of the pyrazine ring, leading to a double substitution and the formation of a new fused ring system.
Synthesis of Pyrazino[2,3-b]pyrazine Analogs
One of the most direct applications of this strategy is the synthesis of extended, nitrogen-rich aromatic systems like tetraphenylpyrazino[2,3-b]pyrazines. These larger, fused structures are of significant interest in materials science for their electronic and photophysical properties. The synthesis involves the condensation of this compound with an appropriately substituted 2,3-diaminopyrazine.
The reaction proceeds via a double nucleophilic aromatic substitution (SNAr) mechanism, where the amino groups of the diamine displace the chloro substituents on the pyrazine ring. This forms two new carbon-nitrogen bonds, resulting in the creation of a new, fused pyrazine ring. The general reaction is outlined below:
Scheme 1: General synthesis of a tetraphenylpyrazino[2,3-b]pyrazine derivative from this compound.
While specific examples starting directly from this compound are not extensively detailed in prominent literature, the synthesis of analogous pyrazinacenes from similar dichlorinated precursors is well-established. For instance, the condensation of 2,3-dichloro-6,7-diphenylpyrazino[2,3-b]pyrazine with 5,6-diphenylpyrazine-2,3-diamine (B13983374) is a known route to extended π-conjugated systems. These reactions are typically performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a mild base like potassium carbonate to neutralize the HCl generated during the reaction.
Table 1: Representative Reaction Conditions for Pyrazino[2,3-b]pyrazine Formation (Analogous System)
| Reactant A | Reactant B | Solvent | Base | Temperature | Time | Product Type |
|---|---|---|---|---|---|---|
| Dichloropyrazine Derivative | Diaminopyrazine Derivative | DMSO | K₂CO₃ | 120 °C | 4 h | Octaazatetracene |
Synthesis of Fused Systems with Five-Membered Rings
The condensation strategy can also be employed to fuse five-membered heterocyclic rings onto the pyrazine core. By reacting this compound with binucleophiles such as 1,2-diamines, 1,2-diols, or 1,2-dithiols, it is possible to construct a variety of fused systems. A notable example is the synthesis of Current time information in Bangalore, IN.rsc.orgthieme-connect.deoxadiazolo[3,4-b]pyrazine and Current time information in Bangalore, IN.rsc.orgthieme-connect.dethiadiazolo[3,4-b]pyrazine derivatives.
The synthesis of the core 5,6-dichloro- Current time information in Bangalore, IN.rsc.orgthieme-connect.deoxadiazolo[3,4-b]pyrazine, a key intermediate, has been achieved through the chlorination of the corresponding dione, which is formed by condensing diaminofurazan with oxalic acid. nih.gov This dichloro-intermediate readily undergoes substitution with various amines. nih.gov This established reactivity provides a strong model for how this compound would react with a binucleophile like 3,4-diamino-1,2,5-thiadiazole to yield a 2,3-diphenyl- Current time information in Bangalore, IN.rsc.orgthieme-connect.dethiadiazolo[3,4-b]pyrazine derivative.
The reaction would involve refluxing the starting materials in a suitable solvent, often an alcohol or tetrahydrofuran (B95107) (THF), sometimes in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) to act as an acid scavenger.
Table 2: Synthesis of Symmetrical Current time information in Bangalore, IN.rsc.orgthieme-connect.deOxadiazolo[3,4-b]pyrazine Derivatives (Analogous System)
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5,6-dichloro- Current time information in Bangalore, IN.rsc.orgthieme-connect.deoxadiazolo[3,4-b]pyrazine | Aniline Derivatives | THF | Reflux, 19 h | 19-95% | nih.gov |
This methodology highlights a versatile pathway to novel tricyclic systems where the central pyrazine ring is flanked by phenyl groups and fused with a five-membered heterocycle, offering a scaffold for further functionalization.
Structural Elucidation and Crystallography
X-ray Diffraction Studies of 2,5-Dichloro-3,6-diphenylpyrazine and its Analogues
X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been applied to several analogues of this compound, providing a framework for understanding its likely structural characteristics.
While a specific single-crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, extensive crystallographic data is available for closely related analogues. A prime example is 5,6-diphenylpyrazine-2,3-dicarbonitrile, which shares the core diphenylpyrazine skeleton.
The crystal structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile was determined by single-crystal X-ray diffraction. researchgate.netnih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netnih.gov The detailed crystallographic parameters for this analogue provide a robust model for understanding the packing of such molecules in the solid state. researchgate.netnih.gov Another analogue, 5-Chloro-6-(3,5-di-t-butyl-4-hydroxyphenyl) pyrazine-2,3-dicarbonitrile, crystallizes in the monoclinic space group P 2(1)/m. rsc.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₀N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.2195 (2) |
| b (Å) | 7.2837 (2) |
| c (Å) | 21.5507 (5) |
| β (°) | 101.108 (1) |
| Volume (ų) | 1420.06 (6) |
| Z | 4 |
The geometry of the pyrazine (B50134) ring and its substituents is defined by specific bond lengths, bond angles, and the torsional or dihedral angles between planes. In pyrazine systems, the C-N and C-C bond lengths within the heterocyclic ring are indicative of its aromatic character, with values intermediate between single and double bonds. iucr.org For instance, studies on related azines provide reference values for C-N bonds around 1.34 Å and C-C bonds near 1.39 Å. iucr.org
In the analogue 5,6-diphenylpyrazine-2,3-dicarbonitrile, the bond lengths and angles are within the normal ranges for such structures. nih.gov The cyano group C≡N bond lengths are approximately 1.138 Å. nih.gov The table below presents selected bond lengths for this analogue, which serve as representative values for a diphenylpyrazine core.
| Bond | Length (Å) |
|---|---|
| C17-N4 (Cyano) | 1.138 (3) |
| C18-N3 (Cyano) | 1.138 (3) |
A key structural feature of diphenylpyrazines is the relative orientation of the planar phenyl rings with respect to the central pyrazine ring. This conformation is determined by the dihedral angles, which result from a balance between electronic conjugation (favoring planarity) and steric hindrance between adjacent groups (favoring a twisted conformation).
In the solid state, the pyrazine ring itself is generally planar. iucr.org However, the phenyl substituents are typically twisted out of this plane to varying degrees. For 2,5-diphenylpyrazine (B189496), the interplanar angle is reported to be approximately 21°. nih.gov In more sterically hindered derivatives, these angles can be significantly larger. nih.gov The crystallographic study of 5,6-diphenylpyrazine-2,3-dicarbonitrile shows that the pyrazine ring is oriented at significant dihedral angles with respect to the two phenyl rings. researchgate.netnih.gov This twisting minimizes steric clash while still allowing for some degree of electronic communication between the aromatic systems.
| Compound | Ring A / Pyrazine (°) | Ring B / Pyrazine (°) | Ring A / Ring B (°) | Reference |
|---|---|---|---|---|
| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | 48.08 (7) | 44.80 (7) | 49.47 (7) | researchgate.netnih.gov |
| 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine | 35.81 (6) | 37.11 (8) | - | nih.gov |
| 2,5-Diphenylpyrazine | ~21 | - | nih.gov |
Supramolecular Interactions in Pyrazine Crystals
The way individual molecules pack together in a crystal is directed by a variety of non-covalent intermolecular forces. In pyrazine derivatives, hydrogen bonding and π-π stacking interactions are the dominant forces that build the extended crystalline architecture.
Classical hydrogen bonds, such as N-H···N or O-H···N, are primary drivers in the formation of supramolecular structures when suitable functional groups are present. The this compound molecule itself does not possess strong hydrogen bond donors (like O-H or N-H). Therefore, its crystal structure would be directed by weaker interactions. These can include weak C-H···N hydrogen bonds, where an aromatic C-H group on a phenyl ring interacts with a nitrogen atom of the pyrazine ring on an adjacent molecule.
In the crystal structures of related compounds, the importance of hydrogen bonding is evident. For example, in the analogue 5-Chloro-6-(3,5-di-t-butyl-4-hydroxyphenyl) pyrazine-2,3-dicarbonitrile, a notable intramolecular hydrogen bond forms between the hydroxyl proton and the adjacent chloro substituent. rsc.org This interaction forces the phenyl and pyrazine rings into a coplanar arrangement, which in turn facilitates a specific stacking pattern in the crystal. rsc.org This illustrates how even subtle hydrogen bonding interactions can exert significant control over molecular conformation and crystal packing.
Aromatic rings, such as the pyrazine and phenyl groups in the title compound, are electron-rich and can interact favorably through π-π stacking. These interactions are crucial in stabilizing the crystal lattices of many aromatic compounds. The geometry of these interactions can vary, including face-to-face, parallel-displaced, or T-shaped arrangements.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within the crystal, providing insights into the nature and extent of close contacts between neighboring molecules.
For derivatives of pyrazine, Hirshfeld surface analysis can reveal the significance of different types of interactions, such as C-H···π interactions, which are crucial in the packing of phenyl rings. In related structures, the analysis has been used to distinguish between different polymorphic forms by highlighting variations in intermolecular contacts. For instance, in polymorphs of a similar dichloro-disubstituted aromatic compound, one form exhibited face-to-edge C-H···π interactions between phenyl groups of adjacent molecules, while another polymorph showed a lamellar stacking pattern with no significant intermolecular interactions. nih.gov This demonstrates the utility of Hirshfeld analysis in understanding the subtle forces that govern crystal packing.
Polymorphism and Co-crystallization Studies
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph, while having the same chemical composition, possesses a distinct crystal lattice arrangement, which can lead to different physical properties. Co-crystallization, on the other hand, involves the formation of a crystalline solid that contains two or more different molecules in a stoichiometric ratio within the same crystal lattice. tbzmed.ac.ir
Studies on related pyrazine derivatives have explored their polymorphic behavior. For example, research on 2,5-dichloro-3,6-bis(dibenzylamino)-p-hydroquinone identified two conformational polymorphs. nih.gov Although the bond lengths and angles within the molecules were similar, the key difference lay in the rotation of the phenyl rings of the benzyl (B1604629) groups. nih.gov This conformational flexibility resulted in distinct crystal packing arrangements, with one polymorph characterized by C-H···π interactions and the other by a lamellar stacking pattern. nih.gov While specific studies on the polymorphism of this compound are not extensively documented in the provided search results, the behavior of analogous compounds suggests that it may also exhibit polymorphism.
Co-crystallization has been investigated as a method to modify the physicochemical properties of active pharmaceutical ingredients. mdpi.com This technique involves combining a target molecule with a "coformer" to create a new crystalline solid with potentially improved characteristics. In the context of pyrazine derivatives, co-crystallization has been explored with various coformers. For instance, in a study involving coordination polymers, solvent-assisted grinding was used to attempt co-crystallization with several small organic molecules. nih.gov The success of these attempts was initially screened using Powder X-ray Diffraction (PXRD), with new crystalline forms identified by the appearance of new peaks in the diffraction pattern. nih.gov Further characterization of these new co-crystalline forms was carried out using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and thermal analysis (TGA/DSC). nih.gov
The table below summarizes the co-crystallization screening results from a study on related coordination polymers, illustrating the outcomes of combining different co-formers.
List of Compounds
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. For 2,5-dichloro-3,6-diphenylpyrazine, these methods can predict its geometry, electronic structure, and spectroscopic characteristics, offering a molecular-level understanding of its behavior.
Density Functional Theory (DFT) Studies for Ground State Properties
Table 1: Predicted Ground State Properties of this compound from Theoretical Calculations
| Property | Predicted Value | Method |
| Total Energy | To be calculated | DFT (e.g., B3LYP/6-31G) |
| Dipole Moment | To be calculated | DFT (e.g., B3LYP/6-31G) |
| Mulliken Atomic Charges | To be calculated | DFT (e.g., B3LYP/6-31G*) |
Note: The values in this table are placeholders and would be determined through specific DFT calculations.
Calculation of Molecular Orbitals and Electronic Structure
The electronic structure of this compound can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial in determining the molecule's chemical reactivity and electronic transition properties.
Theoretical investigations on similar π-conjugated systems, such as tetrapyrazinoporphyrazine and its perchlorinated derivative, have demonstrated that chlorination can significantly impact the molecular and electronic structures. nih.govmdpi.com In the case of this compound, the presence of both electron-withdrawing chlorine atoms and π-donating phenyl groups would create a complex interplay of electronic effects. The HOMO is likely to be localized on the more electron-rich phenyl rings and the pyrazine (B50134) nitrogen atoms, while the LUMO may be distributed over the pyrazine ring, influenced by the chlorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for interesting photophysical properties.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | To be calculated |
| LUMO | To be calculated |
| HOMO-LUMO Gap | To be calculated |
Note: The values in this table are placeholders and would be populated by quantum chemical calculations.
Prediction of Spectroscopic Parameters
Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be estimated. For this compound, TD-DFT calculations would likely predict transitions in the UV-visible region, arising from π-π* transitions within the aromatic system. Studies on other pyrazine derivatives have successfully used TD-DFT to interpret their electronic spectra.
Furthermore, DFT calculations can be used to predict vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes of the molecule. For this compound, these would include stretching and bending modes of the pyrazine and phenyl rings, as well as vibrations involving the C-Cl bonds.
Molecular Mechanics (MM) and Dynamics Simulations
While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules like this compound.
Conformer Analysis and Energy Minimization
The presence of rotatable bonds between the pyrazine core and the phenyl rings in this compound suggests the possibility of different conformers. The dihedral angles between the planes of the phenyl rings and the pyrazine ring are key conformational parameters. Molecular mechanics methods can be used to perform a systematic search of the conformational space to identify stable conformers and their relative energies.
Energy minimization calculations would likely show that the most stable conformer seeks a balance between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance between the phenyl groups and the chlorine atoms. Conformational analysis of related molecules like 4,4'-dibromodiphenyl disulfide has shown that halogen substituents can influence conformational preferences through non-covalent interactions. researchgate.net A similar effect could be at play in this compound.
Table 3: Hypothetical Relative Energies of Potential Conformers of this compound
| Conformer | Phenyl-Pyrazine Dihedral Angle 1 (°) | Phenyl-Pyrazine Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| A | 0 | 0 | High (Steric Hindrance) |
| B | 45 | 45 | Low |
| C | 45 | -45 | Low |
| D | 90 | 90 | Moderate |
Note: This table presents a hypothetical scenario for illustrative purposes. Actual values would require specific calculations.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms is a cornerstone of computational chemistry. For this compound, a primary focus of such studies would be the exploration of nucleophilic aromatic substitution (SNAr) reactions, a characteristic reaction for halogenated pyrazines. Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed mapping of the potential energy surface of these reactions.
A computational investigation into the SNAr mechanism of this compound would typically involve the calculation of the geometries and energies of all reactants, intermediates, transition states, and products. This allows for the construction of a reaction profile that can predict the feasibility and kinetics of the reaction. For instance, the attack of a nucleophile on the pyrazine ring would proceed through a high-energy transition state to form a more stable intermediate, often referred to as a Meisenheimer complex, before the expulsion of a chloride ion to yield the final product.
The regioselectivity of such reactions on substituted pyrazines can also be rationalized through computational models that analyze the electronic structure of the molecule. While this compound is a symmetric molecule, understanding the factors governing the reactivity at the chloro-substituted carbons is fundamental.
Table 1: Illustrative Calculated Energies for a Nucleophilic Aromatic Substitution Pathway This table presents hypothetical data based on known computational studies of similar heterocyclic systems to illustrate the type of information that can be obtained.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State 1 | Formation of the Meisenheimer complex | +18.5 |
| Intermediate | Meisenheimer Complex | -4.2 |
| Transition State 2 | Expulsion of the chloride ion | +14.8 |
| Products | Monosubstituted product + Cl⁻ | -9.7 |
The data in the table illustrates a two-step reaction mechanism with the formation of a stable intermediate. The activation energies, represented by the energies of the transition states, are crucial for determining the reaction rate.
Structure-Property Relationship Studies
Computational chemistry provides a robust framework for establishing relationships between the molecular structure of this compound and its various physicochemical properties. By systematically modifying the substituents on the pyrazine or phenyl rings in a computational model, it is possible to predict how these changes will influence the electronic, optical, and chemical properties of the molecule.
Key parameters often investigated in structure-property relationship studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic stability, reactivity, and its potential applications in materials science, for instance, as an organic semiconductor. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.
For this compound, computational studies could explore the effect of introducing electron-donating or electron-withdrawing groups on the phenyl rings. Such modifications can tune the electronic properties of the molecule. For example, electron-donating groups would be expected to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups would lower the LUMO energy level, enhancing its electron-accepting capabilities.
Table 2: Illustrative Calculated Electronic Properties of Substituted Diphenylpyrazines This table provides hypothetical data to demonstrate how computational studies can be used to predict the electronic properties of derivatives of this compound.
| Phenyl Ring Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| -H (unsubstituted) | -6.8 | -2.5 | 4.3 |
| -CH₃ (electron-donating) | -6.5 | -2.4 | 4.1 |
| -CF₃ (electron-withdrawing) | -7.2 | -2.9 | 4.3 |
| -NO₂ (electron-withdrawing) | -7.5 | -3.2 | 4.3 |
This illustrative data showcases how substituents can modulate the electronic structure, which is a fundamental aspect of designing molecules with desired properties for specific applications.
Coordination Chemistry and Ligand Design
2,5-Dichloro-3,6-diphenylpyrazine as a Ligand Precursor
As a substituted pyrazine (B50134), this compound possesses the fundamental structural features necessary for it to act as a ligand or a precursor to more complex ligands. The pyrazine ring contains two nitrogen atoms in a 1,4-arrangement, which can potentially coordinate to metal centers. The presence of chloro and phenyl substituents on the pyrazine ring can influence its electronic properties and steric hindrance, which in turn would affect its coordination behavior.
The chloro substituents are electron-withdrawing groups, which would decrease the electron density on the pyrazine ring and potentially weaken its coordinating ability. Conversely, the phenyl groups are bulky, which could introduce significant steric hindrance around the nitrogen donor atoms, influencing the geometry of any potential metal complexes. The chlorine atoms also offer a reactive site for further synthetic modifications, allowing for the creation of more complex, multidentate ligands. For instance, nucleophilic substitution reactions could replace the chlorine atoms with other functional groups capable of chelation.
Synthesis of Metal Complexes Featuring Pyrazine Derivatives
While there is no specific information on the synthesis of metal complexes directly from this compound, the general methodologies for creating metal complexes with pyrazine-based ligands are well-established. These methods typically involve the reaction of a metal salt with the pyrazine derivative in a suitable solvent.
Mononuclear and Dinuclear Coordination Compounds
Pyrazine and its derivatives are well-known for their ability to form both mononuclear and dinuclear coordination compounds. In a mononuclear complex, a single metal ion is coordinated to one or more pyrazine ligands. The nitrogen atoms of the pyrazine ring act as donor atoms.
Dinuclear complexes can be formed when the pyrazine ligand bridges two metal centers. The two nitrogen atoms of the pyrazine ring coordinate to two different metal ions, creating a bridge between them. The formation of mononuclear versus dinuclear complexes can often be controlled by the stoichiometry of the reactants and the reaction conditions.
Chelation Modes and Metal-Ligand Bonding Analysis
For a simple pyrazine ligand, the primary mode of coordination is through the nitrogen lone pairs. In the case of modified ligands derived from this compound, where the chloro groups are substituted with chelating moieties, a variety of chelation modes would become possible. For example, if the chloro groups were replaced by pyridyl groups, the resulting ligand could act as a bidentate or even a tetradentate ligand, forming stable chelate rings with a metal ion.
The analysis of metal-ligand bonding in such complexes would typically involve techniques such as X-ray crystallography to determine the precise geometry and bond lengths, as well as computational methods to understand the electronic structure and nature of the bonding interactions.
Electrochemical Properties of Pyrazine-Based Metal Complexes
The electrochemical properties of metal complexes containing pyrazine-based ligands are of significant interest, particularly in the context of electron transfer processes. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. The redox potentials of the metal center and the ligand can be determined, providing insights into the electronic communication between them.
For a hypothetical complex of this compound, the electron-withdrawing nature of the chloro substituents would be expected to make the reduction of the pyrazine ring more favorable. The specific redox potentials would also be highly dependent on the nature of the coordinated metal ion.
Spectroscopic Characterization of Metal-Pyrazine Adducts
The characterization of metal-pyrazine complexes typically involves a range of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the ligand upon coordination. Changes in the chemical shifts of the pyrazine protons and carbons can indicate the coordination of the nitrogen atoms to the metal center.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to probe the changes in the vibrational modes of the pyrazine ring upon complexation.
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy can reveal information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.
Design Principles for Pyrazine-Derived Bridging Ligands
Pyrazine and its derivatives are excellent building blocks for the design of bridging ligands in polynuclear metal complexes. The rigid, planar structure of the pyrazine ring and the 1,4-disposition of the nitrogen atoms allow for predictable and controlled assembly of metal-ligand architectures.
Key design principles include:
Control of Intermetallic Distance: The size of the pyrazine bridge dictates the distance between the metal centers it connects.
Modulation of Electronic Coupling: The electronic properties of the pyrazine bridge can be tuned by introducing substituents. Electron-donating or withdrawing groups on the pyrazine ring can influence the degree of electronic communication between the bridged metal centers.
Introduction of Additional Functionality: Functional groups can be appended to the pyrazine ring to introduce other properties, such as luminescence or redox activity, or to create more complex, multidimensional structures.
In the context of this compound, the chloro and phenyl groups would be the primary handles for synthetic modification to create tailored bridging ligands.
Scarcity of Research on Non-Biological Catalytic and Sensing Applications of this compound
Extensive research into the applications of this compound in the fields of non-biological catalysis and chemical sensing has revealed a significant lack of available scientific literature. Despite its potential as a ligand in coordination chemistry, detailed studies outlining its use as a catalyst or in the development of chemosensors are not readily found in published academic and industrial research.
While the broader class of pyrazine derivatives has been investigated for various applications, including catalysis and sensing, specific research focusing on the this compound compound is notably absent. Pyrazines, as a class of heterocyclic compounds, are known to coordinate with metal ions and have been explored as components of catalysts and sensors. However, the specific electronic and steric effects of the chloro and phenyl substituents in the 2,5- and 3,6- positions of the pyrazine ring in this particular compound have not been detailed in the context of catalytic or sensing mechanisms beyond biological applications.
Consequently, there is no substantive data to populate a detailed discussion or data tables regarding its efficacy in catalytic reactions or its performance metrics as a chemical sensor for analytes such as metal ions. The scientific community has yet to extensively report on the coordination chemistry of this compound with various metal centers and the subsequent application of these complexes in catalysis or the development of sensing platforms.
Further research and investigation would be necessary to elucidate the potential of this compound in these advanced chemical applications.
Advanced Materials Applications Non Biological
Application in Non-Linear Optical (NLO) Materials
Electroluminescence (EL) Materials Utilizing Pyrazine (B50134) Scaffolds
2,5-Dichloro-3,6-diphenylpyrazine serves as a crucial intermediate in the synthesis of advanced materials for organic electroluminescent (OEL) devices, more commonly known as organic light-emitting diodes (OLEDs). epo.orgepo.org Its utility lies in its role as a foundational scaffold for constructing larger, more complex molecules that are incorporated into the organic semiconductor layers of these devices.
The pyrazine core is inherently electron-deficient, which is a desirable characteristic for electron-transporting materials (ETMs) and host materials in OLEDs. The chlorine atoms on the pyrazine ring act as reactive sites, enabling further chemical modifications. For instance, this compound is used as a reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to synthesize more elaborate molecules with tailored electronic properties. epo.orgepo.org These resulting compounds, which incorporate the 3,6-diphenylpyrazine moiety, are then used in the fabrication of organic electronic devices, including displays and lighting panels, contributing to improved performance characteristics. epo.orgbloomtechz.com
Organic Semiconductors and Electronic Materials
The most significant application of this compound is in the domain of organic semiconductors and electronic materials. It is explicitly identified as an organic semiconductor material and, more frequently, as a key starting material for creating more complex organic semiconductors for use in organic electronic devices. epo.orgepo.orgepo.org
Patents reveal that derivatives synthesized from this compound are vital components of the organic semiconductor layers within OLEDs. epo.org These materials are developed with the goal of enhancing device performance, specifically by lowering the operational voltage and increasing current efficiency, which reduces power consumption and extends device lifespan. epo.org
A common synthetic strategy involves using this compound as a core structure and attaching other functional groups through its reactive chlorine atoms. For example, it is reacted with boronic acid esters (such as dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide) in a palladium-catalyzed Suzuki coupling reaction. epo.org This process replaces the chlorine atoms with more complex substituents to create a new, larger semiconducting molecule with precisely tuned properties for use in an electron transport layer or emissive layer of an OLED.
Table 1: Synthesis of an Organic Semiconductor using this compound
| Reactant 1 | Reactant 2 | Catalyst | Resulting Application | Reference |
|---|---|---|---|---|
| This compound | Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide | Tetrakis(triphenylphosphine)palladium(0) | Organic Electroluminescent Device (OLED) | epo.org |
These synthetic modifications are designed to optimize the energy levels (e.g., LUMO - Lowest Unoccupied Molecular Orbital) of the resulting material to facilitate efficient electron injection and transport from the cathode to the emissive layer, ultimately leading to improved OLED performance. epo.org
Role in Dye-Sensitized Solar Cells (DSSCs)
An extensive search of the scientific and patent literature did not reveal any application or investigation of this compound in the context of dye-sensitized solar cells (DSSCs). While pyrazine-based molecules, in general, are explored as components of sensitizer (B1316253) dyes due to their favorable electronic properties, the use of this specific dichlorinated compound has not been reported.
Development of Advanced Functional Materials Based on Pyrazine Architectures
The development of advanced functional materials based on the this compound architecture is primarily focused on the field of organic electronics. The molecule's structure is strategically exploited to create high-performance organic semiconductors for OLEDs. epo.orgepo.org
The core pyrazine architecture provides a thermally and chemically stable, electron-deficient platform. The two phenyl groups contribute to the material's morphological stability and solubility. The key to its function as a versatile building block lies in the two chlorine atoms. They serve as reactive handles for post-synthesis modification via cross-coupling chemistry, allowing for the rational design of molecules with specific functionalities. epo.orgepo.org
By attaching different aromatic or heteroaromatic groups, researchers can fine-tune the electronic properties, such as the LUMO energy level, to match the requirements for efficient charge transport in an OLED stack. epo.org This molecular engineering approach, starting from the this compound scaffold, leads to advanced functional materials that directly address critical challenges in organic electronics, such as reducing power consumption and enhancing the operational stability and efficiency of devices like displays and solid-state lighting. epo.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
While traditional methods for pyrazine (B50134) synthesis exist, future research is expected to focus on developing more efficient, selective, and high-yielding pathways to 2,5-Dichloro-3,6-diphenylpyrazine and its analogs. The limitations of many current methods, such as low yields, harsh reaction conditions, or the need for toxic solvents and metals, drive the search for alternatives. researchgate.net Inspired by broader advances in heterocyclic chemistry, novel strategies could include:
Catalyst-Driven Reactions : The use of palladium catalysts for the dehydrogenation of piperazines to pyrazines suggests a potential route. tandfonline.com Future work could explore novel metal-catalyzed cross-coupling reactions to introduce the phenyl groups onto a dichlorinated pyrazine core or, conversely, to chlorinate a diphenylpyrazine precursor with high regioselectivity.
Biocatalysis and Chemoenzymatic Methods : Inspired by the enzymatic preparation of other alkyl pyrazines, developing biocatalysts or chemoenzymatic approaches could offer a highly selective and environmentally benign alternative to traditional chemical synthesis. researchgate.net
One-Pot Syntheses : The development of one-pot tandem oxidation processes, although sometimes suffering from low yields with current catalysts like MnO₂, could be optimized with new catalytic systems to streamline the synthesis from simpler precursors. tandfonline.com
A comparative look at potential synthetic strategies highlights the trend towards more advanced catalytic systems.
| Synthesis Strategy | Precursors | Catalyst/Reagent | Potential Advantages |
| Traditional Condensation | α-Diketones, 1,2-Diamines | Acid/Base Catalysis | Readily available precursors |
| Metal-Catalyzed Cross-Coupling | Dichloropyrazine, Phenylboronic acid | Palladium complexes | High efficiency and functional group tolerance |
| C-H Arylation | 2,5-Dichloropyrazine, Benzene (B151609) | Iron or Palladium catalysts | Atom economy, direct functionalization |
| Biomimetic Synthesis | Amino acid derivatives | Air oxidation | Green approach, mimics natural pathways mdpi.com |
Development of Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly integral to chemical synthesis. rasayanjournal.co.in Future research on this compound is likely to prioritize sustainability. tandfonline.com Key areas of development include:
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of other N,S-heterocycles. mdpi.com
Solvent-Free Reactions : Performing reactions in the absence of solvents or in green solvents like water or ionic liquids minimizes volatile organic compound emissions and simplifies purification. rasayanjournal.co.inmdpi.com
Energy-Efficient Processes : Techniques like ball milling or ultrasonic synthesis can provide the necessary energy for reactions mechanically or through cavitation, often at lower bulk temperatures and with reduced energy consumption compared to conventional heating. rasayanjournal.co.in
These methods offer pathways to synthesize pyrazine derivatives with a lower environmental impact and improved economic feasibility. rasayanjournal.co.intandfonline.com
Advanced Characterization Techniques for Intricate Structures
A deep understanding of the structure-property relationships of this compound derivatives is crucial for their application. Future studies will employ a suite of advanced analytical techniques:
Single-Crystal X-ray Diffraction : This remains the gold standard for unambiguously determining molecular structures, including bond lengths, angles, and intermolecular packing, which are critical for materials science applications. nih.govresearchgate.net
Spectroelectrochemistry : This technique combines spectroscopy and electrochemistry to study the properties of redox-active species, providing insight into the electronic structure of the molecule in different oxidation states.
Advanced NMR Spectroscopy : Two-dimensional and solid-state NMR techniques can elucidate complex structures and intermolecular interactions in both solution and the solid state.
These techniques, when combined, will provide a comprehensive picture of the molecule's structural and electronic properties.
Theoretical Advances in Understanding Reactivity and Properties
Computational chemistry offers powerful predictive tools to guide experimental work. For this compound, theoretical studies are an emerging trend for understanding its fundamental characteristics.
Density Functional Theory (DFT) : DFT calculations are invaluable for predicting molecular geometries, electronic structures, and reactivity. nih.gov Studies can determine global reactivity descriptors and map out reaction pathways, such as those for nucleophilic substitution. mdpi.com The reactivity of the chlorine atoms in this compound is a key feature that can be explored using DFT, predicting its behavior in reactions with nucleophiles. mdpi.com
HOMO-LUMO Gap Analysis : Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is essential for predicting the optoelectronic properties of the molecule. researchgate.netmdpi.com This data is critical for designing materials for organic electronics. Theoretical calculations for related di(aryleneethynyl)pyrazine derivatives show how the pyrazine ring lowers the HOMO-LUMO gap compared to benzene analogs, enhancing electron-transporting properties. researchgate.net
| Computational Method | Predicted Property | Relevance |
| DFT Geometry Optimization | Bond lengths, angles, dihedral angles | Correlates with X-ray data, understands steric effects |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energies and gap | Predicts electronic transitions, color, and utility in electronics mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, orbital interactions | Explains electronic effects of substituents |
| Transition State (TS) Calculation | Reaction energy barriers | Elucidates reaction mechanisms and predicts reactivity nih.gov |
Expansion into New Materials Science Paradigms
The conjugated structure of this compound makes it an attractive building block for novel organic materials. semanticscholar.org Its electron-deficient pyrazine core suggests potential as an n-type material in organic electronics. bohrium.com
Organic Light-Emitting Diodes (OLEDs) : Derivatives of pyrazine have been investigated as electron-transporting materials. researchgate.net The chlorine and phenyl substituents on the this compound core can be used to tune the material's solubility, morphology, and electronic properties for enhanced performance in OLED devices. nih.gov
Organic Field-Effect Transistors (OFETs) : By functionalizing the phenyl rings or substituting the chlorine atoms, new derivatives could be designed for use as semiconductors in OFETs.
Conjugated Polymers : The dichloro-functionality provides two reactive sites for polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers with tailored optoelectronic properties.
The incorporation of the pyrazine moiety is known to enhance electron-transporting properties in materials, a feature that could be exploited in devices. researchgate.net
Interdisciplinary Research Opportunities in Pyrazine Chemistry
The versatile pyrazine scaffold opens doors to numerous interdisciplinary applications. mdpi.comnih.gov While this compound itself has not been extensively studied for biological activity, its core structure is present in many bioactive molecules, suggesting several avenues for interdisciplinary research.
Medicinal Chemistry : Pyrazine derivatives are known to exhibit a wide range of biological activities. The diphenylpyrazine structure, in particular, has been studied for designing receptor agonists. nih.gov Future work could involve synthesizing derivatives of this compound as scaffolds for new therapeutic agents.
Coordination Chemistry : The nitrogen atoms in the pyrazine ring can act as ligands to coordinate with metal ions. tandfonline.com This allows for the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. nih.gov
Supramolecular Chemistry : The planar, aromatic structure of the molecule could be exploited in the design of host-guest systems, molecular sensors, or self-assembling nanomaterials.
The stability and tunable electronic properties of the pyrazine ring make it a valuable component in a wide array of scientific fields beyond traditional organic chemistry. tandfonline.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dichloro-3,6-diphenylpyrazine, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The compound can be synthesized via chlorination of 3,6-diphenylpyrazine derivatives using phosphoryl chloride (POCl₃) or acetic anhydride. For example, 2,5-dimethylpyrazine derivatives react with POCl₃ under reflux to introduce chlorine atoms at positions 2 and 4. Key parameters include reaction temperature (40–120°C), stoichiometry of chlorinating agents, and solvent selection (e.g., dichloromethane). Post-synthesis purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) enhances purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in substituted pyrazines like this compound?
- Methodological Answer : Proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) are critical for confirming regiochemistry and substituent orientation. For instance, in analogous compounds like 2,5-dichloro-3,6-diethylpyrazine, the cis configuration of diketopiperazine derivatives was confirmed by splitting patterns in ¹H-NMR spectra. Coupling constants and integration ratios help distinguish between symmetrical and asymmetrical substitution patterns .
Q. What spectroscopic techniques are essential for characterizing photophysical properties of halogenated pyrazines?
- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy, combined with time-resolved photoluminescence, are used to study electronic transitions and emission behavior. For pyrazine derivatives, aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) effects can be probed by comparing spectra in dilute solutions versus solid states. Computational tools like density functional theory (DFT) (e.g., B3LYP functional) model electronic structures to validate experimental data .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, phenyl) influence the electronic structure and reactivity of this compound?
- Methodological Answer : Substituent effects can be analyzed using DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set). Chlorine atoms increase electrophilicity at the pyrazine core, while phenyl groups introduce steric hindrance and π-stacking interactions. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts reactivity toward nucleophilic or electrophilic attacks. Experimental validation includes kinetic studies of substitution reactions .
Q. What strategies mitigate contradictions in crystallographic data for pyrazine derivatives with bulky substituents?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is the gold standard for resolving structural ambiguities. For poorly diffracting crystals, synchrotron radiation or cryocooling improves data quality. When crystallography is impractical, powder XRD combined with Rietveld refinement or solid-state NMR (ssNMR) provides complementary structural insights. Contradictions often arise from polymorphism or disordered solvent molecules, requiring iterative refinement .
Q. Can computational models predict the aggregation-induced emission (AIE) behavior of this compound derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) model intermolecular interactions in aggregated states. AIE activity correlates with restricted intramolecular rotation (RIR) of phenyl groups, which reduces non-radiative decay. For example, replacing phenyl with cyano groups in 2,3-dicyano-5,6-diphenylpyrazine switches emission from AIE to ACQ due to altered π-π stacking. Quantitative structure-property relationship (QSPR) models trained on experimental data further refine predictions .
Q. How can mechanistic studies resolve discrepancies in reaction pathways for pyrazine functionalization?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or deuterated reagents) and in situ monitoring (e.g., FT-IR, Raman spectroscopy) track intermediate formation. For chlorination reactions, competing pathways (electrophilic substitution vs. radical mechanisms) are distinguished using radical traps (e.g., TEMPO) or electron paramagnetic resonance (EPR). Kinetic isotope effects (KIE) further elucidate rate-determining steps .
Data Analysis and Contradictions
Q. Why do conflicting reports exist on the solubility of halogenated pyrazines in polar solvents?
- Methodological Answer : Solubility discrepancies often stem from impurities (e.g., residual solvents) or polymorphic forms. Standardized protocols for solubility testing (e.g., shake-flask method with HPLC quantification) minimize variability. Computational tools like COSMO-RS predict solubility based on molecular descriptors (e.g., logP, dipole moment), but experimental validation in controlled conditions (pH, temperature) is critical .
Q. How can researchers reconcile divergent bioactivity results for pyrazine-based compounds in pharmacological studies?
- Methodological Answer : Variations in cell lines, assay conditions (e.g., serum concentration), or compound purity (e.g., enantiomeric excess) often explain contradictions. Rigorous quality control (e.g., ≥95% purity by NMR) and standardized assays (e.g., NIH/NCBI guidelines) are essential. Meta-analyses of structure-activity relationships (SAR) across studies identify robust trends, while machine learning models (e.g., Random Forest) prioritize high-confidence targets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
